molecular formula C22H22FN3O3 B2443373 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1049255-18-6

2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No. B2443373
CAS RN: 1049255-18-6
M. Wt: 395.434
InChI Key: YUVVNXOYPIDUPT-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide is a synthetic compound that has gained popularity in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as compound 1 and is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

  • Antibacterial and Antifungal Agents : Derivatives of similar compounds have been synthesized and shown significant antibacterial and antifungal activities. These compounds, including various propanamide derivatives, were found to be potent against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Helal et al., 2013).

  • Analgesic and Anti-Inflammatory Properties : Certain pyridazinone derivatives, structurally related to the mentioned compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies have shown that such compounds can be more potent than traditional pain relief medications like aspirin (Doğruer et al., 2003).

  • Esterification of Carboxylic Acids : Compounds with a similar pyridazin-1(6H)-yl structure have been used as coupling agents in the esterification of carboxylic acids, indicating their utility in synthetic organic chemistry (Won et al., 2007).

  • Synthesis and Characterization : The synthesis and characterization of compounds structurally related to the compound have been a focus of research, exploring their potential applications in medicinal chemistry (Manolov et al., 2020).

  • COX-2 Inhibitory Activity : Novel pyridazine derivatives have been synthesized and found to have significant COX-2 inhibitory efficacy, indicating their potential use in the treatment of inflammation and pain (Ibrahim et al., 2017).

  • Antimicrobial Analysis and Toxicity Study : Similar compounds have been synthesized and evaluated for their antimicrobial activity, along with enzyme assay studies and toxicity evaluations, to assess their potential as drug candidates (Tiwari et al., 2018).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-15-7-9-17(10-8-15)19-11-12-21(27)26(25-19)14-13-24-22(28)16(2)29-20-6-4-3-5-18(20)23/h3-12,16H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVVNXOYPIDUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(C)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide

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